2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes an indene core and a phenylethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of acetophenone with indanone under acidic or basic conditions. One common method includes the use of a strong base such as sodium ethoxide in ethanol, followed by heating under reflux . The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as zinc chloride or aniline can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multi-component reactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound can be used in the production of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(1-phenylethylidene)hydrazine
- Hydrazinecarbothioamide, 2-(1-phenylethylidene)
- 2-(1-Phenylethylidene)hydrazinecarboxamide
Uniqueness
2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one is unique due to its indene core structure and the presence of a phenylethylidene substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
138421-93-9 |
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Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(1-phenylethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C17H14O/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17(16)18/h2-10H,11H2,1H3 |
InChI Key |
QKFHZBGSNBBLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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